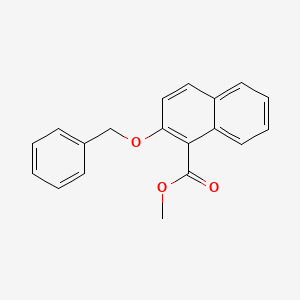
1-Naphthalenecarboxylic acid, 2-(phenylmethoxy)-, methyl ester
概要
説明
“1-Naphthalenecarboxylic acid, 2-(phenylmethoxy)-, methyl ester” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains a carboxylic acid ester group, which is a functional group characterized by a carbonyl adjacent to an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthalene core, with the carboxylic acid ester group at the 1-position and the phenylmethoxy group at the 2-position . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, transesterification, and reactions at the alpha-carbon . The naphthalene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, naphthalene compounds are characterized by relatively high stability and low reactivity, while esters are characterized by their reactivity with water and nucleophiles .科学的研究の応用
Benzyl Ether and Ester Synthesis
Background: Methyl 2-(benzyloxy)-1-naphthoate serves as a valuable reagent for the synthesis of benzyl ethers and esters. These protecting groups are essential in organic and medicinal chemistry to shield alcohol functionalities during complex molecule assembly.
Applications::- Benzyl Ether Formation: The compound can be used to install benzyl ethers under mild and neutral conditions. N-methylation of 2-benzyloxypyridine generates the active reagent in situ, allowing for efficient ether formation from alcohols .
- Ester Synthesis: Similarly, methyl 2-(benzyloxy)-1-naphthoate facilitates the preparation of benzyl esters. Upon warming, it releases an electrophilic benzyl species, enabling esterification reactions .
Demethylation Reactions
Background: Demethylation is a crucial transformation in organic synthesis, often employed to remove methoxy groups from aromatic compounds.
Applications::- Hydrogen Bromide (HBr) and Boron Tribromide (BBr3) Catalysis: Methyl 2-(benzyloxy)-1-naphthoate can be subjected to demethylation using HBr or BBr3 as catalysts. These acids coordinate with electron-rich sites, leading to the cleavage of the methoxy group .
Protodeboronation for Indolizidine Synthesis
Background: Protodeboronation involves the removal of a boronate group from a substrate. In this case, it leads to the formation of indolizidine compounds.
Applications::Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to undergo various chemical reactions such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in various biochemical transformations such as oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Similar compounds have been known to undergo protodeboronation, a process that involves the removal of the boron moiety at the end of a sequence . This process can impact the bioavailability of the compound.
Result of Action
Similar compounds have been known to undergo reactions that result in the formation of new compounds .
Action Environment
The action, efficacy, and stability of Methyl 2-(benzyloxy)-1-naphthoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, which similar compounds undergo, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
特性
IUPAC Name |
methyl 2-phenylmethoxynaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)18-16-10-6-5-9-15(16)11-12-17(18)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMQPNSREPVLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475951 | |
| Record name | 1-Naphthalenecarboxylic acid, 2-(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
512786-26-4 | |
| Record name | 1-Naphthalenecarboxylic acid, 2-(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



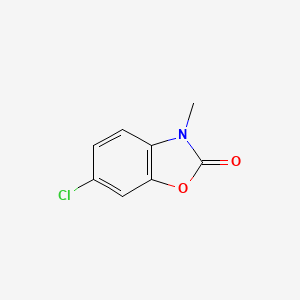

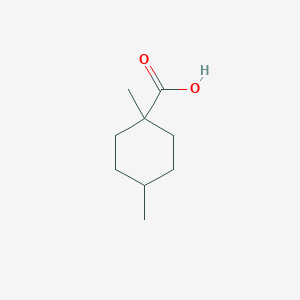

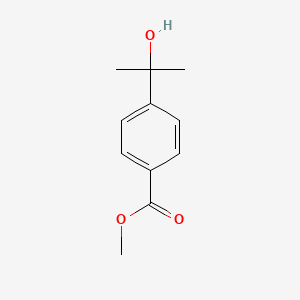
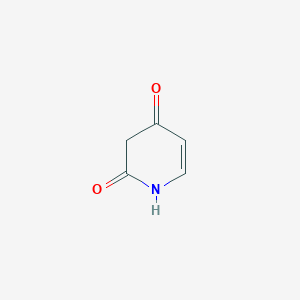

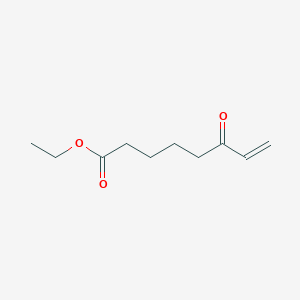

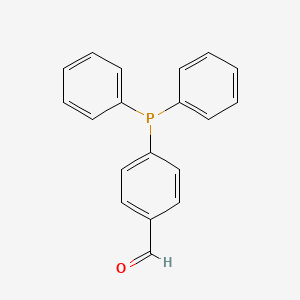


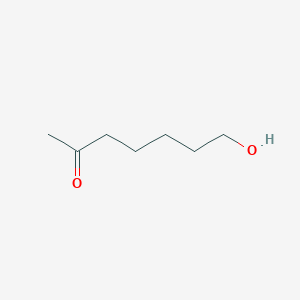
![4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B3053076.png)